molecular formula C18H22N2O2 B5528638 1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE

1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE

Cat. No.: B5528638
M. Wt: 298.4 g/mol
InChI Key: TXTZZPHJFDMXCK-UHFFFAOYSA-N
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Description

1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with acetyl, amino, and dimethylphenyl groups

Preparation Methods

The synthesis of 1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of diazine alkaloids as building blocks, which can be functionalized through various synthetic methodologies .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[4-acetyl-1-(2-amino-4,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-9-7-15(19)16(8-10(9)2)20-11(3)17(13(5)21)18(12(20)4)14(6)22/h7-8H,19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTZZPHJFDMXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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